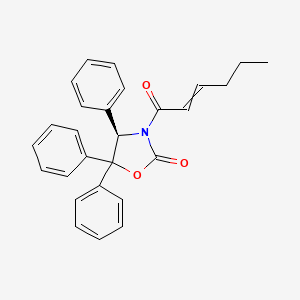![molecular formula C10H20O4Si B14233094 Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester CAS No. 496067-95-9](/img/structure/B14233094.png)
Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester is a chemical compound with the molecular formula C9H20O3Si2. It is a derivative of acetic acid, where the hydrogen atom of the hydroxyl group is replaced by a (2-propenyloxy)[(trimethylsilyl)oxy] group, and the carboxyl group is esterified with an ethyl group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester typically involves the reaction of acetic acid with (2-propenyloxy)[(trimethylsilyl)oxy] alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound can be used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester exerts its effects involves the interaction of its functional groups with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The (2-propenyloxy)[(trimethylsilyl)oxy] group can also interact with enzymes and other proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester: This compound has a similar structure but with different substituents.
Cinnamic acid, α,p-bis(trimethylsiloxy)-, trimethylsilyl ester: Another related compound with similar functional groups.
Properties
CAS No. |
496067-95-9 |
|---|---|
Molecular Formula |
C10H20O4Si |
Molecular Weight |
232.35 g/mol |
IUPAC Name |
ethyl 2-prop-2-enoxy-2-trimethylsilyloxyacetate |
InChI |
InChI=1S/C10H20O4Si/c1-6-8-13-10(9(11)12-7-2)14-15(3,4)5/h6,10H,1,7-8H2,2-5H3 |
InChI Key |
UDTUHSBHZZSYFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(OCC=C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



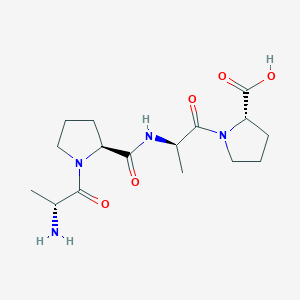
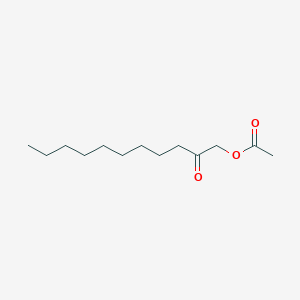
![2,5-Bis(hexyloxy)-4-[2-(thiophen-2-YL)ethenyl]benzaldehyde](/img/structure/B14233024.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}-14-methylpentadecanamide](/img/structure/B14233027.png)
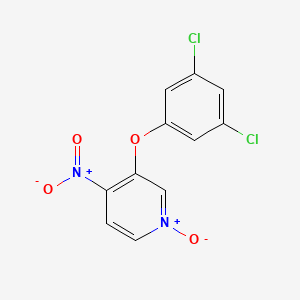
![[(2R)-but-3-yn-2-yl]oxymethylbenzene](/img/structure/B14233037.png)


![2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233057.png)
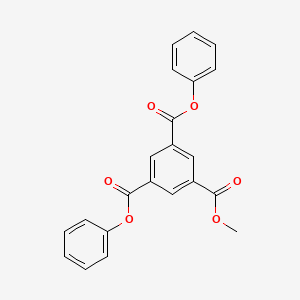
![1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid](/img/structure/B14233074.png)
![2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene](/img/structure/B14233087.png)
